molecular formula C18H16N2O4S2 B3694915 Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate

Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate

Cat. No.: B3694915
M. Wt: 388.5 g/mol
InChI Key: NFQIKRHFHILRKE-UHFFFAOYSA-N
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Description

Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its combination of a benzothiazole ring with a methoxyphenyl group and a sulfanyl acetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[6-[(2-methoxybenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-23-14-6-4-3-5-12(14)17(22)19-11-7-8-13-15(9-11)26-18(20-13)25-10-16(21)24-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIKRHFHILRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
Reactant of Route 2
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Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
Reactant of Route 3
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Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
Reactant of Route 4
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Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl [(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate

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